![molecular formula C14H24BrNO2 B13012885 tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate CAS No. 916210-29-2](/img/structure/B13012885.png)
tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate: is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of a bromine atom and a carbamate group in its structure contributes to its reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction, where a suitable diene and dienophile react under thermal conditions to form the bicyclic structure.
Carbamate Formation: The final step involves the formation of the carbamate group. This is typically done by reacting the brominated bicyclic compound with tert-butyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The bromine atom in tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Common Reagents and Conditions
Bromination: Bromine (Br2), N-bromosuccinimide (NBS)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiols (RSH)
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
Substitution: Formation of substituted bicyclo[2.2.2]octane derivatives
Hydrolysis: Formation of amines and tert-butyl alcohol
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a biochemical probe to investigate biological pathways and interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate involves its interaction with specific molecular targets. The bromine atom and carbamate group play crucial roles in its reactivity and binding affinity. The compound can inhibit or activate certain enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl N-[(4-cyano-1-bicyclo[2.2.2]octanyl)methyl]carbamate
- Tert-butyl (4-formylbicyclo[2.2.2]octan-1-yl)carbamate
- Tert-butyl (4-hydroxymethylbicyclo[2.2.2]octan-1-yl)carbamate
Uniqueness
Tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the bromine atom or have different substituents, leading to variations in their chemical and biological properties.
Eigenschaften
CAS-Nummer |
916210-29-2 |
|---|---|
Molekularformel |
C14H24BrNO2 |
Molekulargewicht |
318.25 g/mol |
IUPAC-Name |
tert-butyl N-[(4-bromo-1-bicyclo[2.2.2]octanyl)methyl]carbamate |
InChI |
InChI=1S/C14H24BrNO2/c1-12(2,3)18-11(17)16-10-13-4-7-14(15,8-5-13)9-6-13/h4-10H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
JUTMVEJMIVSFAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC12CCC(CC1)(CC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13012805.png)
![3-(3-Fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13012817.png)

![(1R)-6-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B13012836.png)
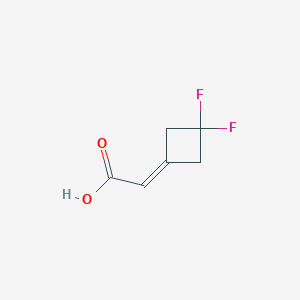
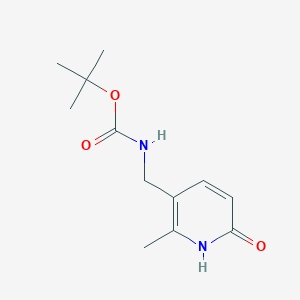
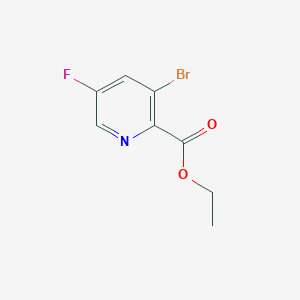
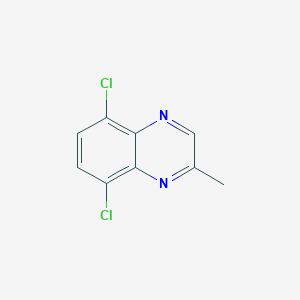
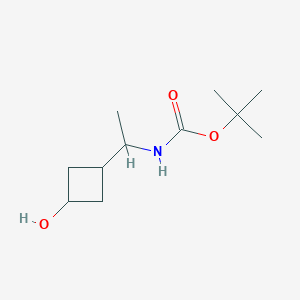
![2-Fluoropyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B13012876.png)

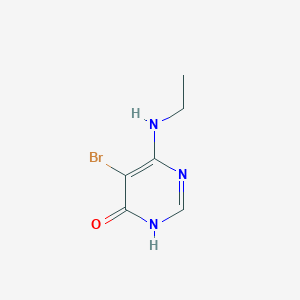
![1,5-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B13012889.png)
